![molecular formula C12H18O6 B14087585 3,3'-[1,3-Phenylenebis(oxy)]di(propane-1,2-diol) CAS No. 7324-53-0](/img/structure/B14087585.png)
3,3'-[1,3-Phenylenebis(oxy)]di(propane-1,2-diol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis-: is a chemical compound with the molecular formula C12H18O6 and a molecular weight of 258.27 g/mol . It is characterized by the presence of a 1,3-phenylenebis(oxy) group linked to two 1,2-propanediol units. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis- typically involves the reaction of 1,3-phenylenebis(oxy) with 1,2-propanediol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed:
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis- is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of polymers and other advanced materials .
Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It is also used in the development of biochemical assays .
Medicine: It is investigated for its role in enhancing the solubility and stability of active pharmaceutical ingredients .
Industry: Industrially, 1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis- is used in the production of resins, coatings, and adhesives. It is also employed in the manufacture of specialty chemicals and additives .
Wirkmechanismus
The mechanism of action of 1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediol: A related compound with similar structural features but different functional groups.
1,2-Propanediol: Another similar compound with variations in the positioning of hydroxyl groups.
Uniqueness: 1,2-Propanediol, 3,3’-[1,3-phenylenebis(oxy)]bis- is unique due to its specific arrangement of the 1,3-phenylenebis(oxy) group and the two 1,2-propanediol units. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
7324-53-0 |
|---|---|
Molekularformel |
C12H18O6 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
3-[3-(2,3-dihydroxypropoxy)phenoxy]propane-1,2-diol |
InChI |
InChI=1S/C12H18O6/c13-5-9(15)7-17-11-2-1-3-12(4-11)18-8-10(16)6-14/h1-4,9-10,13-16H,5-8H2 |
InChI-Schlüssel |
PKNQCLIOQMEQOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OCC(CO)O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Methyl-11H-benzo[a]carbazole-3,9-diol](/img/structure/B14087505.png)
![([1,1'-Biphenyl]-4-yl)(2,5-dichlorophenyl)methanone](/img/structure/B14087508.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087514.png)
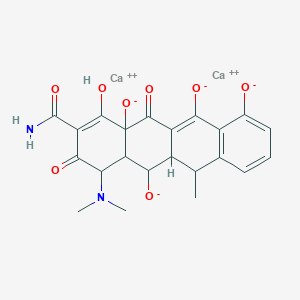
![Benzo[b]thiophene, 6-bromo-4-methyl-](/img/structure/B14087517.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14087527.png)
![5-(2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14087529.png)
![Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B14087543.png)
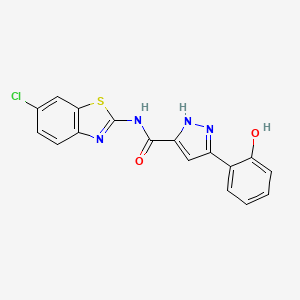
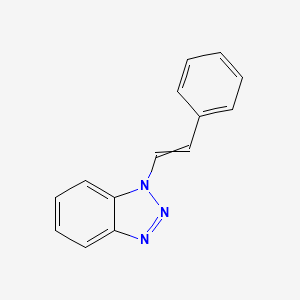
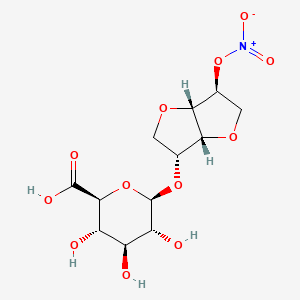

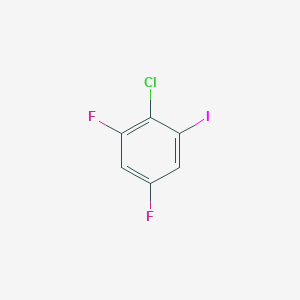
![1-(4-Butoxy-3-ethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087565.png)
